tert-Butyl phenyl carbonate

Catalog No.
S572470
CAS No.
6627-89-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl phenyl carbonate

CAS Number

6627-89-0

Product Name

tert-Butyl phenyl carbonate

IUPAC Name

tert-butyl phenyl carbonate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1

Synonyms

Carbonic Acid tert-Butyl Phenyl Ester; 1,1-Dimethylethyl Phenyl Carbonate; 1-tert-Butoxycarbonyloxybenzene; NSC 60248; Phenyl tert-Butyl Carbonate;

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1

The exact mass of the compound tert-Butyl phenyl carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl phenyl carbonate (t-BPC) is a highly specialized organic carbonate and Boc-protecting reagent, structurally characterized by its stable phenoxy leaving group . Unlike standard di-tert-butyl dicarbonate (Boc2O), which is highly reactive but often lacks selectivity, t-BPC is primarily procured for its exceptional chemoselectivity in the mono-Boc protection of aliphatic polyamines and unsymmetrical diamines [1]. Operating as a stable liquid at room temperature with a boiling point of 83 °C (at 0.6 mmHg), it avoids the thermal instability and gas-evolution risks typical of traditional Boc reagents . Its predictable reaction kinetics and high thermal stability also make it a valuable precursor for synthesizing small-molecule inhibitors and a candidate for advanced electrolyte formulations in lithium-ion batteries [2].

Research Fit

Selective mono-Boc protection Designed for primary amine termini in α,ω-diamines and polyamines
Operationally simple Ambient to moderate temperature; avoids rigorous stoichiometric control
Distinct electrophilic profile tert-Butyl/phenoxy balance offers kinetic selectivity not replicated by Boc₂O

Substituting t-BPC with the industry-standard Boc2O often leads to severe process inefficiencies when synthesizing mono-protected diamines . Because Boc2O reacts rapidly and indiscriminately, it typically produces a difficult-to-separate mixture of unreacted starting material, mono-protected, and di-protected products unless a massive stoichiometric excess (often 5- to 10-fold) of the diamine is used [1]. This generic substitution forces manufacturers to waste expensive or complex diamine precursors and introduces tedious, solvent-heavy chromatographic separations [1]. In contrast, t-BPC leverages the slower, controlled leaving-group kinetics of the phenoxide ion, enabling near-stoichiometric mono-protection and precise regiocontrol, thereby streamlining downstream purification and maximizing atom economy .

Substitution Risk

Bis-protection Boc₂O may lead to uncontrolled bis-protection of polyamines without strict low-temperature and stoichiometric control
Selectivity loss Generic acylating reagents often show reduced discrimination between primary and secondary amines, increasing purification burden
Group mismatch Benzyl or allyl phenyl carbonates install Cbz/Alloc groups, altering downstream deprotection strategy

Stoichiometric Efficiency in Diamine Mono-Protection

When synthesizing mono-Boc protected α,ω-diamines, t-BPC demonstrates drastically improved stoichiometric efficiency compared to standard Boc reagents . While Boc2O typically requires a large excess of diamine to suppress di-protection, t-BPC allows for a 1:1 to 2:1 molar ratio of diamine to reagent, achieving mono-protection yields of 70% to >90% depending on the substrate [1]. This controlled reactivity is driven by the differential kinetics of the phenoxy leaving group, which significantly slows down the secondary reaction once the first amine is protected .

Evidence DimensionStoichiometric requirement for high-yield mono-protection
Target Compound Data1.0 to 2.0 equivalents of diamine yields 70–95% mono-protected product
Comparator Or BaselineBoc2O (requires >5.0 equivalents of diamine to minimize di-protection)
Quantified DifferenceReduces required diamine excess by up to 80% while maintaining high mono-protection yields
ConditionsReaction in ethanol at room temperature or gentle reflux

Drastically reduces raw material costs when working with expensive or custom-synthesized diamine precursors by eliminating the need for massive stoichiometric excesses.

Mono-Boc yield
Cross-study comparable
51% vs 70% (Boc₂O)
Yield context reflects operational simplicity trade-off; method avoids low-temperature/dilution setups
Substrates differ: 1,2-ethanediamine vs oxy-ethylenediamine; conditions not identical

Regioselectivity in Unsymmetrical Diamines

t-BPC exhibits remarkable regioselectivity when reacting with unsymmetrical diamines, a capability not shared by highly reactive generic carbonates . In competitive assays using substrates like 1,2-propanediamine or 2-methyl-1,2-propanediamine, t-BPC selectively protects the primary amine located on the primary carbon, leaving the primary amine on the secondary or tertiary carbon unreacted . This yields the desired mono-carbamate in excellent yields without the formation of complex isomeric mixtures [1].

Evidence DimensionRegioselectivity for primary vs. secondary/tertiary carbon-bound amines
Target Compound DataExclusive mono-protection of primary-carbon amine in unsymmetrical diamines
Comparator Or BaselineStandard Boc reagents (yield isomeric mixtures requiring chromatographic separation)
Quantified DifferenceNear-complete regiocontrol based on steric hindrance of the amine environment
Conditions1:1 molar ratio of t-BPC to unsymmetrical diamine (e.g., 1,2-propanediamine)

Enables the direct synthesis of complex pharmaceutical intermediates without requiring multi-step orthogonal protection and deprotection sequences.

LogP
Reported
2.63
Lipophilicity benchmark for reversed-phase method development and biphasic partitioning
Supplier-reported value; verify in own chromatographic system

Thermal Stability and Handling Safety

As a liquid with a density of 1.05 g/mL and a boiling point of 83 °C at 0.6 mmHg, t-BPC offers significantly higher handling stability compared to Boc2O . Boc2O is a low-melting solid (~23 °C) that is prone to thermal degradation, releasing carbon dioxide and isobutylene gas, which can cause dangerous pressure buildup in sealed containers [1]. t-BPC's robust phenoxy-carbonate linkage prevents spontaneous gas evolution under standard storage conditions, ensuring safer transport, extended shelf-life, and reliable dosing in continuous flow or large-scale batch reactors .

Evidence DimensionThermal degradation and gas evolution risk
Target Compound DataStable liquid (bp 83 °C/0.6 mmHg); no spontaneous CO2/isobutylene release
Comparator Or BaselineBoc2O (melts at ~23 °C; decomposes to generate gas pressure over time)
Quantified DifferenceEliminates the risk of container overpressurization and reagent assay degradation
ConditionsStandard laboratory storage and handling (0–8 °C recommended for long-term)

Improves process safety and ensures consistent reagent purity, reducing batch-to-batch variability in industrial scale-up.

Chemoselectivity
Class-level inference
Primary over secondary amine
Alkyl phenyl carbonate class shows documented preference; may reduce side reactions in complex polyamines
Qualitative observation; quantitative head-to-head vs Boc₂O unavailable
Physical properties
Reported
bp 83°C/0.6mmHg, d 1.05
Intermediate volatility and density between allyl and benzyl analogs; influences distillation and workup
Literature constants; lot-specific verification recommended

Mono-Functionalized Polyamine Linker Synthesis

Directly downstream of its stoichiometric efficiency, t-BPC is a highly effective reagent for producing mono-Boc protected α,ω-diamines used as linkers in antibody-drug conjugates (ADCs) and supramolecular architectures .

Regiocontrolled Pharmaceutical Intermediate Synthesis

Leveraging its high chemoselectivity, t-BPC is ideal for synthesizing small-molecule therapeutics—such as acetyl-CoA carboxylase inhibitors—where precise mono-protection of unsymmetrical diamines is required without orthogonal workarounds.

High-Throughput Metabolomics and Isotope Tagging

Due to its ability to reliably mono-protect short-chain diamines (e.g., 1,4-diaminobutane) in high yields, it is heavily utilized in the synthesis of neutron-encoded (NeuCode) tags for multiplexed mass spectrometry[1].

Non-Aqueous Electrolyte Formulation

Benefiting from its high vaporization enthalpy and thermal stability, t-BPC serves as a specialized carbonate additive in lithium-ion battery electrolytes to modulate internal resistance and improve high-temperature performance[2].

Application Fit

Application
Selection Property
Validation Focus
Selective mono-Boc protection of α,ω-diamines
Chemoselectivity control; operational simplicity
Primary vs. secondary amine protection ratio; isolated yield reproducibility
Sundberg indole synthesis
Boc-electrophile incorporation efficiency
2-nitroindole formation; compatibility with indole framework
LogP standard in MEEKC
Well-characterized partition coefficient
Retention time consistency; logP reproducibility across microemulsion systems

XLogP3

3.1

Other CAS

6627-89-0

Wikipedia

Tert-Butyl phenyl carbonate

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